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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)pyridine

Cat. No.: B1364921 Get Quote

Executive Summary

This technical guide provides a comprehensive analysis of the current toxicological

understanding of 3-(3-Methoxyphenyl)pyridine. Due to a notable absence of direct

toxicological studies on this specific molecule, this document synthesizes information from

safety data sheets for structurally similar compounds, in vitro research on various pyridine

derivatives, and the toxicological profile of the parent compound, pyridine. The guide outlines

the compound's physicochemical properties, posits a likely metabolic pathway, and details

established methodologies for toxicological assessment. The primary hazards associated with

analogous compounds include skin, eye, and respiratory irritation. In vitro studies on related

pyridine derivatives suggest potential cytotoxic activity, particularly against cancer cell lines.

Significant data gaps exist, especially concerning in vivo toxicity, genotoxicity, carcinogenicity,

and reproductive effects. This guide underscores the critical need for empirical toxicological

evaluation of 3-(3-Methoxyphenyl)pyridine to ensure its safe handling and development.

Introduction
3-(3-Methoxyphenyl)pyridine is an aromatic heterocyclic compound featuring a pyridine ring

substituted with a methoxyphenyl group. Pyridine derivatives are integral scaffolds in medicinal

chemistry and materials science, valued for their versatile chemical reactivity and biological

activity.[1] As the development and application of such novel chemical entities expand, a

thorough understanding of their toxicological profiles becomes paramount for ensuring

researcher safety and regulatory compliance.
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This guide serves as a technical resource for researchers, toxicologists, and drug development

professionals, offering a structured overview of the known and predicted toxicological

properties of 3-(3-Methoxyphenyl)pyridine. It aims to provide a foundation for safety

assessment and to highlight areas requiring further investigation.

Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its

toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

Property Value Source

Molecular Formula C12H11NO [2]

Molecular Weight 185.22 g/mol [3]

Appearance Solid (predicted) [4]

Boiling Point High (estimated) [4]

Solubility
Low in water; Moderate to high

in organic solvents
[4]

Log Kow 2.6 (Computed) [3]

The predicted low water solubility and moderate lipophilicity (indicated by the Log Kow value)

suggest that dermal absorption and partitioning into biological membranes are possible routes

of exposure and distribution.

Predicted Toxicokinetics and Metabolism
Direct metabolic studies on 3-(3-Methoxyphenyl)pyridine have not been identified in the

public literature. However, its metabolic fate can be predicted based on the known

biotransformation of pyridine and other xenobiotics containing methoxyphenyl moieties.

The metabolism of the parent compound, pyridine, involves N-oxidation and methylation.[5]

The methoxy group on the phenyl ring is a likely site for O-demethylation by cytochrome P450

enzymes, a common metabolic pathway for many pharmaceutical compounds. The resulting

phenolic compound could then be conjugated with glucuronic acid or sulfate for excretion.
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A hypothetical metabolic pathway is illustrated below:
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(for excretion)
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Caption: Predicted metabolic pathway for 3-(3-Methoxyphenyl)pyridine.

Hazard Identification
Acute Toxicity
No specific acute toxicity data (e.g., LD50 values) for 3-(3-Methoxyphenyl)pyridine are

available. However, Safety Data Sheets (SDS) for structurally related compounds, such as 3-

methoxypyridine and 2-(3-methoxyphenyl)pyridin-3-amine, consistently list the following

hazards:

Skin Irritation: Causes skin irritation.[6][7]

Eye Irritation: Causes serious eye irritation.[6][7]

Respiratory Irritation: May cause respiratory irritation.[6][7]

These warnings suggest that 3-(3-Methoxyphenyl)pyridine should be handled with

appropriate personal protective equipment (PPE), including gloves, safety glasses, and use in

a well-ventilated area to avoid inhalation of dust or vapors.[7][8]

In Vitro Cytotoxicity of Pyridine Derivatives
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While no studies have specifically tested the cytotoxicity of 3-(3-Methoxyphenyl)pyridine,

extensive research has been conducted on various pyridine derivatives, often in the context of

anticancer drug discovery.[9][10][11] These studies provide valuable insights into the potential

biological activity of this class of compounds.

A common method for assessing in vitro cytotoxicity is the MTT assay, which measures the

metabolic activity of cells as an indicator of cell viability.[9] Studies on different substituted

pyridines have demonstrated a range of cytotoxic activities against various human cancer cell

lines, including hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2).[10] For

example, some spiro-pyridine derivatives have shown promising results with IC50 values in the

micromolar range.[10] Similarly, other novel pyridine derivatives have exhibited strong cytotoxic

activity against HepG-2 and MCF-7 (human breast adenocarcinoma) cell lines.[11]

The results from these studies indicate that the pyridine scaffold can be associated with

significant biological activity, and substitution patterns play a crucial role in determining the

extent of cytotoxicity.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no available information on the genotoxic, carcinogenic, or reproductive and

developmental toxicity of 3-(3-Methoxyphenyl)pyridine.

For the parent compound, pyridine, in vivo studies in animals did not show evidence of

genotoxicity.[5] However, the toxicological properties of a substituted pyridine can differ

significantly from the parent compound. Therefore, the absence of data for 3-(3-
Methoxyphenyl)pyridine represents a critical knowledge gap.

Methodologies for Toxicological Assessment
Given the lack of data, a tiered approach to toxicological testing would be necessary for a

comprehensive evaluation of 3-(3-Methoxyphenyl)pyridine. A foundational component of this

would be in vitro cytotoxicity screening.

In Vitro Cytotoxicity Assessment Workflow
The following diagram illustrates a standard workflow for assessing the in vitro cytotoxicity of a

test compound.
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Start: Test Compound
(e.g., 3-(3-Methoxyphenyl)pyridine)

1. Cell Line Selection & Culture
(e.g., HepG2, MRC-5)

2. Cell Seeding
(96-well plates)

3. Compound Treatment
(Dose-response concentrations)

4. Incubation
(e.g., 24, 48, 72 hours)

5. Cytotoxicity Assay
(e.g., MTT, SRB, LDH)

6. Data Acquisition
(Microplate Reader)

7. Data Analysis
(IC50 Calculation)

End: Cytotoxicity Profile
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Caption: General workflow for in vitro cytotoxicity assessment.
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Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used

colorimetric method for determining cell viability.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

Selected human cell line (e.g., HepG-2)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well flat-bottom plates

Test compound stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Phosphate-buffered saline (PBS)

Positive control (e.g., Doxorubicin)

Microplate reader (570 nm)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow

for cell attachment.[9]

Compound Treatment: Prepare serial dilutions of the test compound in culture medium.

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

Include vehicle controls (medium with DMSO) and a positive control.[9]

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5%

CO2 incubator.
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MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for

another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the

yellow MTT to purple formazan crystals.[9]

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization

buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of the compound concentration and

determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions
The toxicological profile of 3-(3-Methoxyphenyl)pyridine remains largely uncharacterized.

Based on data from similar compounds, it should be handled as a potential skin, eye, and

respiratory irritant. The broader class of pyridine derivatives has shown significant in vitro

cytotoxic activity in various studies, suggesting that 3-(3-Methoxyphenyl)pyridine may also

possess biological activity that warrants further investigation.

There is a critical need for empirical data to fill the existing knowledge gaps. The following

studies are recommended for a comprehensive toxicological assessment:

In vitro cytotoxicity screening against a panel of human cell lines, including both cancerous

and non-cancerous lines, to determine its potency and selectivity.

Genotoxicity assessment using standard assays such as the Ames test and in vitro

micronucleus assay.

Acute in vivo toxicity studies to determine LD50 values and identify target organs.

Metabolism and pharmacokinetic studies to confirm the predicted metabolic pathways and

understand the ADME properties of the compound.
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A thorough toxicological evaluation is essential before this compound can be considered for

any application where human exposure is possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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